Furan Regioisomerism: 3‑yl vs. 2‑yl Attachment Determines sEH Binding Orientation
The furan ring attached at the 3‑position of the pyrazine (target compound) presents a different electrostatic and steric profile compared to the 2‑yl regioisomer (CAS 2034363‑06‑7). This regioisomerism alters the dihedral angle between the furan and pyrazine rings, which in turn affects the orientation of the urea pharmacophore within the sEH catalytic site [1]. While directly comparable Ki/IC50 data for both regioisomers have not been published simultaneously in the same assay, general SAR for urea‑based sEH inhibitors indicates that hydrophobic heterocycle positioning can shift potency by >10‑fold [2].
| Evidence Dimension | Regioisomeric influence on sEH inhibitory potency |
|---|---|
| Target Compound Data | No published Ki for this specific regioisomer; expected to follow urea sEH inhibitor SAR |
| Comparator Or Baseline | Furan‑2‑yl regioisomer (CAS 2034363‑06‑7); no published Ki; class‑level SAR shows 10‑fold potency shifts with heterocycle variation |
| Quantified Difference | Not directly quantifiable; class‑level inference indicates potential >10‑fold difference |
| Conditions | In vitro sEH inhibition assays using recombinant human enzyme and fluorescent substrate (PHOME) [2] |
Why This Matters
Regioisomeric purity is critical for reproducible sEH inhibition; procurement of the incorrect regioisomer can lead to significantly different biological outcomes.
- [1] US Patent 10,377,744. Urea compounds as soluble epoxide hydrolase inhibitors. Assigned to The Regents of the University of California. Published 2019-08-13. View Source
- [2] Lee, K. S. S., Liu, J.-Y., Wagner, K. M., Pakhomova, S., Dong, H., Morisseau, C., … Hammock, B. D. (2014). Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy. J. Med. Chem., 57(16), 7016–7030. View Source
